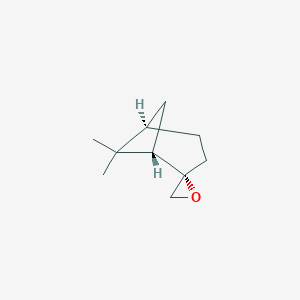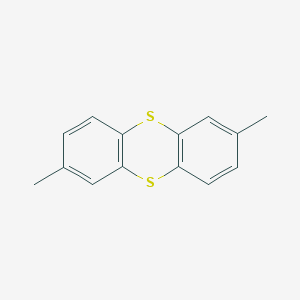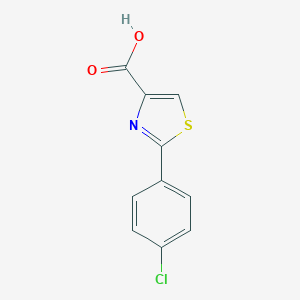
2-(4-chlorophenyl)-1,3-thiazole-4-carboxylic Acid
説明
2-(4-Chlorophenyl)-1,3-thiazole-4-carboxylic acid (2-CPCA) is an organic compound that has been studied for its potential applications in science and medicine. It is a relatively new compound, first synthesized in the late 1990s, and has since been studied for its potential applications in various areas.
科学的研究の応用
Antimicrobial and Antiproliferative Agent
Specific Scientific Field
Pharmaceutical Chemistry
Summary of the Application
The compound N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide, which is structurally similar to “2-(4-chlorophenyl)-1,3-thiazole-4-carboxylic Acid”, has been synthesized and studied for its antimicrobial and antiproliferative properties .
Methods of Application or Experimental Procedures
The molecular structures of the synthesized derivatives were confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental). The synthesized compounds were evaluated for their in vitro antimicrobial activity against bacterial (Gram positive and Gram negative) and fungal species using turbidimetric method and anticancer activity against oestrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) by Sulforhodamine B (SRB) assay .
Results or Outcomes
The antimicrobial activity results revealed that compounds d1, d2 and d3 have promising antimicrobial activity. Anticancer screening results indicated that compounds d6 and d7 were found to be the most active ones against breast cancer cell line .
Antibacterial Agent
Summary of the Application
Substituted quinazolinones derivatives, which are structurally related to “2-(4-chlorophenyl)-1,3-thiazole-4-carboxylic Acid”, were tested for their antimicrobial activity against Gram-negative bacteria and Gram-positive bacteria .
Methods of Application or Experimental Procedures
The derivatives were synthesized and their structures were confirmed. They were then tested for their antimicrobial activity against various bacterial strains .
Results or Outcomes
Among the prepared products, 3-benzyl-2-(4-chlorophenyl) quinazolin-4(3H)-one (3a) was found to exhibit the most potent in vitro anti-microbial activity against Staphylococcus aureus .
Synthesis of Biarylketones and Phthalides
Specific Scientific Field
Organic Chemistry
Summary of the Application
The compound trans-2-(4-Chlorophenyl)vinylboronic acid, which is structurally similar to “2-(4-chlorophenyl)-1,3-thiazole-4-carboxylic Acid”, has been used in the synthesis of biarylketones and phthalides .
Methods of Application or Experimental Procedures
The compound is used as a reactant in various organic reactions .
Results or Outcomes
The compound successfully participates in the synthesis of biarylketones and phthalides .
Anticancer Agent
Summary of the Application
4-Chlorophenylacetic acid, a compound structurally related to “2-(4-chlorophenyl)-1,3-thiazole-4-carboxylic Acid”, has been found to possess anticancer properties .
Methods of Application or Experimental Procedures
The compound is used as a novel therapeutic agent which can be useful in prevention or treatment of estrogen-sensitive breast cancer .
Results or Outcomes
The compound has shown promising results in the prevention or treatment of estrogen-sensitive breast cancer .
Synthesis of Phenylacetoxy Cellulosics
Specific Scientific Field
Polymer Chemistry
Summary of the Application
2-Chlorophenylacetic acid, a compound structurally related to “2-(4-chlorophenyl)-1,3-thiazole-4-carboxylic Acid”, has been used in the synthesis of phenylacetoxy cellulosics and its halogenated derivatives .
Methods of Application or Experimental Procedures
The compound is used as a reactant in the synthesis of phenylacetoxy cellulosics .
Results or Outcomes
The compound successfully participates in the synthesis of phenylacetoxy cellulosics .
Antiviral Agent
Summary of the Application
Indole derivatives, which are structurally related to “2-(4-chlorophenyl)-1,3-thiazole-4-carboxylic Acid”, have been found to possess various biological activities, including antiviral activity .
Methods of Application or Experimental Procedures
The derivatives were synthesized and their structures were confirmed. They were then tested for their antiviral activity against various viral strains .
Results or Outcomes
Among the tested compounds, compounds 4-(2-amino-6-(2-(4-chlorophenyl)-1H-indol-3-yl)pyrimidin-4-yl)phenol (36) and 4-(4-aminophenyl)-6-(2-(4-chlorophenyl)-1H-indol-3-yl)pyrimidin-2-amine (37) showed 87.4 and 88.2% inflammation inhibition using paw edema, 78.5 and 76.6% inhibition of acetic acid-induced writhings .
特性
IUPAC Name |
2-(4-chlorophenyl)-1,3-thiazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClNO2S/c11-7-3-1-6(2-4-7)9-12-8(5-15-9)10(13)14/h1-5H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOINMGFADWPJPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=CS2)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40350096 | |
| Record name | 2-(4-chlorophenyl)-1,3-thiazole-4-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40350096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>36 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24834131 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-(4-chlorophenyl)-1,3-thiazole-4-carboxylic Acid | |
CAS RN |
17228-98-7 | |
| Record name | 2-(4-chlorophenyl)-1,3-thiazole-4-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40350096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(4-CHLORO-PHENYL)-THIAZOLE-4-CARBOXYLIC ACID | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




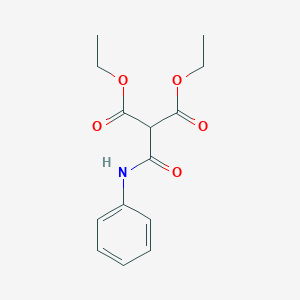
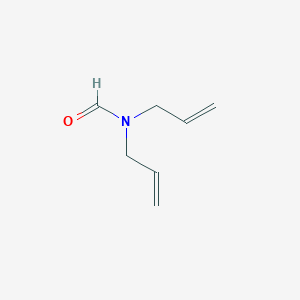
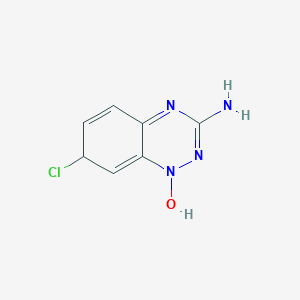
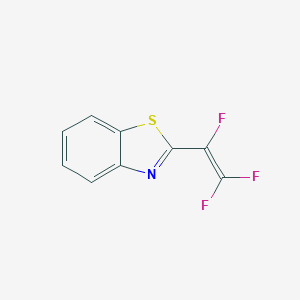
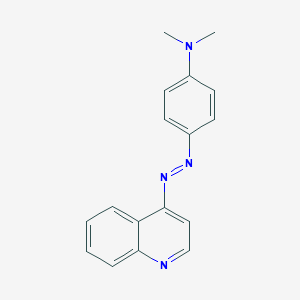
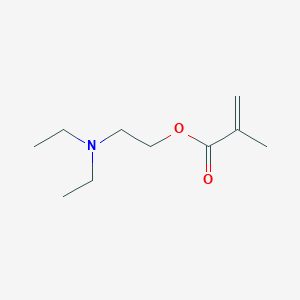
![Silane, bicyclo[2.2.1]hept-5-en-2-yltriethoxy-](/img/structure/B94233.png)
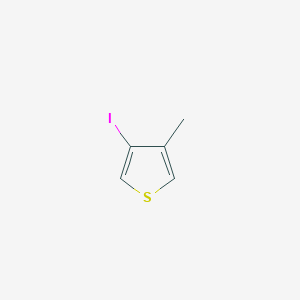
![3-Methyl-[1,1'-biphenyl]-2-ol](/img/structure/B94237.png)
![Tricyclo[4.1.0.02,4]-heptane](/img/structure/B94239.png)
